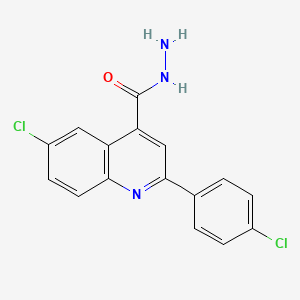

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide

CAS No.: 590360-17-1

Cat. No.: VC2017257

Molecular Formula: C16H11Cl2N3O

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 590360-17-1 |

|---|---|

| Molecular Formula | C16H11Cl2N3O |

| Molecular Weight | 332.2 g/mol |

| IUPAC Name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide |

| Standard InChI | InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22) |

| Standard InChI Key | WVIVHQATIWXCFB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl |

Introduction

Chemical Structure and Identification

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a heterocyclic compound belonging to the quinoline family. It features a quinoline core structure with two key chloro substituents - one at the 6-position of the quinoline ring and another on the 4-position of the phenyl substituent at the 2-position. The carbohydrazide functional group at the 4-position of the quinoline ring is a critical structural element that influences the compound's reactivity and biological properties.

Chemical Identity and Physical Properties

The compound possesses the following characteristics:

| Property | Value |

|---|---|

| CAS Number | 590360-17-1 |

| Molecular Formula | C16H11Cl2N3O |

| Molecular Weight | 332.18 g/mol |

| Physical Appearance | Solid |

| Structural Features | Quinoline core, 6-chloro substituent, 4-chlorophenyl at position 2, carbohydrazide at position 4 |

This compound is characterized by its quinoline backbone, which provides rigidity and aromaticity to the molecule, while the carbohydrazide functional group offers hydrogen bonding capabilities that are important for biological interactions .

Structural Relationships

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is structurally related to other quinoline derivatives that have been extensively studied for their diverse biological activities. The presence of the 4-chlorophenyl substituent at position 2 of the quinoline ring distinguishes it from other quinoline-4-carbohydrazides, potentially conferring unique physicochemical and biological properties .

Synthesis Methods

The synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide typically follows a multi-step process involving several key reactions. Based on established synthetic routes for similar compounds, the synthesis pathway generally proceeds through the following stages:

A mixture of the appropriate quinoline-4-carboxylate (0.5 mmol) and hydrazine hydrate (1 mmol) is taken into 30 ml of dry ethanol in a 50 ml round bottom flask and refluxed for 8-10 hrs. After completion of the reaction, the resulting solid mass is filtered off in hot condition and washed with cold ethanol followed by water .

A mixture of the quinoline-4-carboxylic acid in dioxan and thionyl chloride is refluxed at 60-70°C for 3 hours. Excess thionyl chloride is removed by distillation, and the product obtained is kept at 0°C. A few drops of pyridine are added, and the mixture is further refluxed with hydrazine hydrate 99% for 6 hours. The contents are then poured into ice-cold water, and the resulting product is filtered, dried, and crystallized from DMF .

Chemical Reactivity and Derivatives

The carbohydrazide functional group in 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide serves as a versatile synthetic handle for further derivatization, enabling the creation of various biologically active molecules.

Formation of Heterocyclic Systems

The carbohydrazide moiety can undergo cyclization reactions to form various heterocyclic systems:

Spectroscopic Characterization

The identification and structural confirmation of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide and its derivatives typically involve various spectroscopic techniques:

Infrared Spectroscopy

Characteristic IR absorption bands for similar carbohydrazide compounds include:

-

3263-3305 cm⁻¹ (NH and NH₂ stretching)

-

3055-3178 cm⁻¹ (aromatic CH stretching)

-

2980-2993 cm⁻¹ (aliphatic CH stretching)

-

1645-1660 cm⁻¹ (C=O stretching)

NMR Spectroscopy

¹H NMR spectroscopy typically reveals:

-

Signals for NH₂ protons at δ 4.37-4.97 ppm

-

Aromatic protons of the quinoline and phenyl rings at δ 7.30-8.50 ppm

| Structural Element | Impact on Biological Activity |

|---|---|

| 6-Chloro substituent | Enhanced lipophilicity and membrane penetration |

| 4-Chlorophenyl at position 2 | Improved binding to target enzymes and receptors |

| Carbohydrazide group | Hydrogen bonding with biological targets, metal chelation properties |

Applications and Future Perspectives

Current Applications

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide serves as:

-

A key intermediate in the synthesis of biologically active heterocycles, particularly triazoles and other nitrogen-containing ring systems .

-

A potential lead compound for the development of novel antimicrobial and antitubercular agents.

-

A structural template for medicinal chemistry research focused on heterocyclic compounds.

Future Research Directions

Future investigations into 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide may focus on:

-

Comprehensive evaluation of its antimicrobial spectrum and mechanism of action.

-

Structural modifications to enhance therapeutic potential while reducing toxicity.

-

Exploration of its applications beyond antimicrobial activity, such as anti-inflammatory, anticancer, or antiparasitic properties.

-

Development of more efficient and environmentally friendly synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume